molecular formula C16H20N2 B8470127 3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

Cat. No. B8470127
M. Wt: 240.34 g/mol
InChI Key: FJAGJTZGNGENJB-UHFFFAOYSA-N
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Patent
US04278677

Procedure details

3.15 g of silver oxide and 2.25 ml of isopropyl iodide were added to a solution of 4.5 g of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in 90 ml of acetone and the mixture was heated at 50° C. for 3 hours and was then cooled. The mixture was filtered and the filtrate was distilled to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with a 6-3-1 chloroform-acetone-triethylamine mixture. The fractions were distilled to dryness and the residue was dissoved in 200 ml of refluxing ethyl acetate. The mixture was filtered and the filtrate was concentrated to 150 ml and cooled to 20° C. Crystallization was induced and the mixture was iced overnight and vacuum filtered. The recovered product was washed with ethyl acetate and dried to obtain 3.9 g of 3-(1-propyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 210° C.
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](I)([CH3:3])[CH3:2].[NH:5]1[CH2:10][CH:9]=[C:8]([C:11]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[NH:13][CH:12]=2)[CH2:7][CH2:6]1>CC(C)=O.[Ag]=O>[CH2:2]([N:5]1[CH2:6][CH:7]=[C:8]([C:11]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[NH:13][CH:12]=2)[CH2:9][CH2:10]1)[CH2:1][CH3:3]

Inputs

Step One
Name
Quantity
2.25 mL
Type
reactant
Smiles
C(C)(C)I
Name
Quantity
4.5 g
Type
reactant
Smiles
N1CCC(=CC1)C1=CNC2=CC=CC=C12
Name
Quantity
90 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
3.15 g
Type
catalyst
Smiles
[Ag]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with a 6-3-1 chloroform-acetone-triethylamine mixture
DISTILLATION
Type
DISTILLATION
Details
The fractions were distilled to dryness
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to 150 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C
CUSTOM
Type
CUSTOM
Details
Crystallization
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
The recovered product was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC)N1CCC(=CC1)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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